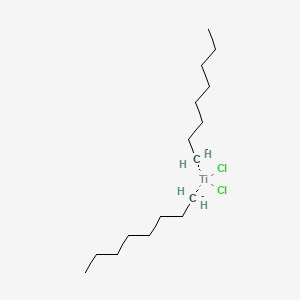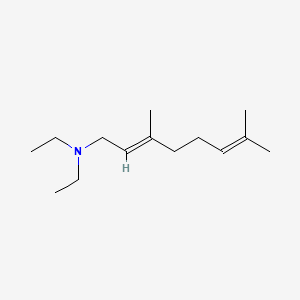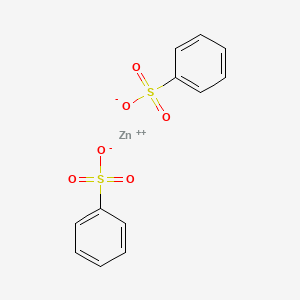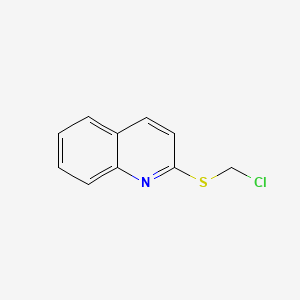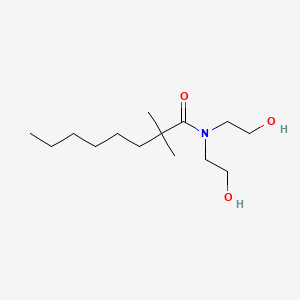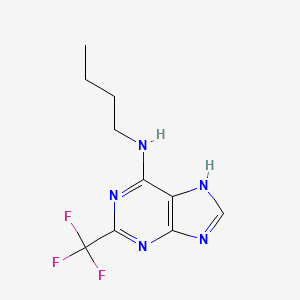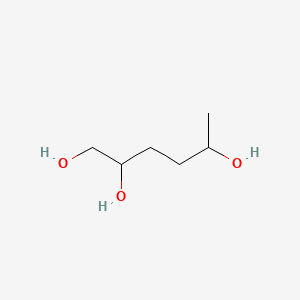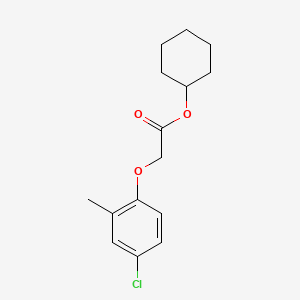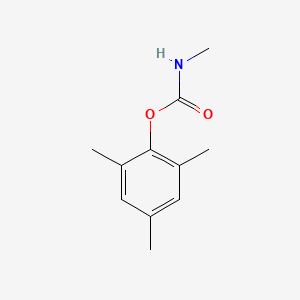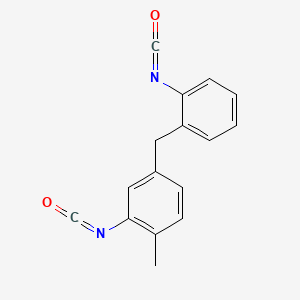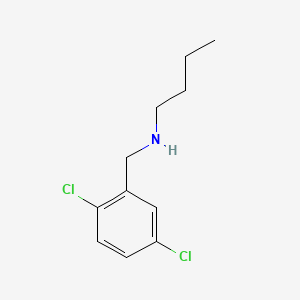
Benzenemethanamine, N-butyl-2,5-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanamine, N-butyl-2,5-dichloro- is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a methanamine group, a butyl group, and two chlorine atoms at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-butyl-2,5-dichloro- typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amine group is alkylated with butyl halides under basic conditions to introduce the butyl group.
Chlorination: Finally, the compound is chlorinated using chlorine gas or other chlorinating agents to introduce chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N-butyl-2,5-dichloro- may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques are employed to isolate the final product.
化学反応の分析
Types of Reactions
Benzenemethanamine, N-butyl-2,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
科学的研究の応用
Benzenemethanamine, N-butyl-2,5-dichloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of Benzenemethanamine, N-butyl-2,5-dichloro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Benzenemethanamine, N-butyl-2,5-dichloro- can be compared with other similar compounds such as:
- Benzenemethanamine, N-butyl-2,4-dichloro-
- Benzenemethanamine, N-butyl-2,6-dichloro-
- Benzenemethanamine, N-butyl-3,5-dichloro-
These compounds share similar structures but differ in the positions of the chlorine atoms. The unique positioning of the chlorine atoms in Benzenemethanamine, N-butyl-2,5-dichloro- imparts distinct chemical properties and reactivity, making it suitable for specific applications that other compounds may not fulfill.
特性
CAS番号 |
90390-19-5 |
|---|---|
分子式 |
C11H15Cl2N |
分子量 |
232.15 g/mol |
IUPAC名 |
N-[(2,5-dichlorophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-2-3-6-14-8-9-7-10(12)4-5-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3 |
InChIキー |
JMFMASJFZWRTEF-UHFFFAOYSA-N |
正規SMILES |
CCCCNCC1=C(C=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


